molecular formula C17H18ClN5 B2545361 1-(3-chlorophenyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890942-90-2

1-(3-chlorophenyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

货号: B2545361
CAS 编号: 890942-90-2
分子量: 327.82
InChI 键: QOBXYZXYCVOFRL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 1-(3-chlorophenyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine features a pyrazolo[3,4-d]pyrimidin-4-amine core substituted with a 3-chlorophenyl group at position 1 and a cyclohexyl group at the N4 amine position.

属性

IUPAC Name

1-(3-chlorophenyl)-N-cyclohexylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN5/c18-12-5-4-8-14(9-12)23-17-15(10-21-23)16(19-11-20-17)22-13-6-2-1-3-7-13/h4-5,8-11,13H,1-3,6-7H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOBXYZXYCVOFRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=C3C=NN(C3=NC=N2)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Cyclocondensation Strategies

The pyrazolo[3,4-d]pyrimidine scaffold is typically synthesized via cyclocondensation of 4,6-dichloropyrimidine-5-carbonitrile with hydrazine derivatives. For example, heating 4,6-dichloro-5-cyanopyrimidine with hydrazine hydrate in glacial acetic acid under reflux yields the core structure, with subsequent functionalization at positions 1 and 4. Infrared (IR) spectroscopy confirms the loss of the cyano group (absence of ~2200 cm⁻¹ stretch) and formation of C=N bonds at ~1660 cm⁻¹.

Dimroth Rearrangement for Ring Isomerization

Alternative routes employ Dimroth rearrangements to access thermodynamically stable isomers. Refluxing 5-amino-3-substituted pyrazolo[3,4-d]pyrimidines in dioxane with piperidine induces ring-opening and reclosure, enabling positional isomerism critical for functional group installation. This method avoids harsh conditions, though yields are moderate (50–65%).

Regioselective Introduction of the 3-Chlorophenyl Group

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed cross-coupling is the gold standard for introducing aryl groups. A patented method describes reacting 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine with 3-chlorophenylboronic acid using [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride in 1,4-dioxane/water (3:1) at 140°C. This achieves 70–75% yield after column chromatography, though catalyst costs remain a limitation.

Direct Alkylation During Ring Formation

Early-stage alkylation simplifies synthesis: treating 4-amino-1H-pyrazolo[3,4-d]pyrimidine with 3-chlorophenyl iodide in dimethylformamide (DMF) at 80°C installs the aryl group prior to cyclohexylamine functionalization. Nuclear magnetic resonance (NMR) data for analogous compounds show aryl proton resonances at δ 7.20–8.50 ppm, confirming successful substitution.

Functionalization at Position 4: Cyclohexylamine Installation

Nucleophilic Aromatic Substitution

Displacing a chloro substituent at position 4 with cyclohexylamine is a common approach. Reacting 1-(3-chlorophenyl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine with cyclohexylamine in dimethyl sulfoxide (DMSO) at 80°C for 12 hours affords the target compound in 50–60% yield. Mass spectrometry (MS) data for related compounds show molecular ion peaks matching expected masses (e.g., m/z 440.10 for C₂₄H₁₇ClN₆O).

Buchwald-Hartwig Amination

Transition-metal-catalyzed amination offers higher efficiency. Employing palladium(II) acetate and Xantphos in toluene at 110°C facilitates coupling between 4-chloro derivatives and cyclohexylamine, achieving yields up to 85%. This method minimizes side products but requires stringent oxygen-free conditions.

Purification and Characterization

Chromatographic Techniques

Silica gel column chromatography using ethyl acetate/hexane (1:3) elutes impurities, yielding the pure compound as a white solid. Thin-layer chromatography (TLC) with Rf ≈ 0.4 (ethyl acetate/hexane 1:1) monitors reaction progress.

Spectroscopic Validation

  • IR Spectroscopy : C=O stretches at ~1708 cm⁻¹ (amide formation) and C=N at ~1660 cm⁻¹ confirm structural integrity.
  • ¹H NMR : Aromatic protons resonate as multiplet clusters (δ 7.17–8.65 ppm), while cyclohexyl protons appear as broad singlets (δ 1.20–2.50 ppm).
  • ¹³C NMR : Pyrazolo[3,4-d]pyrimidine carbons resonate at δ 97.6–164.4 ppm, with quaternary carbons near δ 155 ppm.

Comparative Analysis of Synthetic Methods

Method Yield (%) Key Advantage Limitation
Suzuki coupling 70–75 High regioselectivity Expensive catalysts
Direct alkylation 50–60 Early-stage functionalization Limited to reactive aryl halides
Buchwald-Hartwig 80–85 High efficiency Oxygen-sensitive conditions

Challenges and Optimization

  • Regioselectivity : Competing substitution at positions 1 and 3 necessitates careful stoichiometry. Using bulky ligands (e.g., Xantphos) improves selectivity.
  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may decompose sensitive intermediates. Switching to toluene or 1,4-dioxane improves stability.
  • Catalyst Recovery : Immobilized palladium catalysts reduce costs by enabling reuse across multiple batches.

化学反应分析

1-(3-chlorophenyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 3-chlorophenyl group can be replaced by other nucleophiles like amines or thiols.

    Cyclization: The pyrazolo[3,4-d]pyrimidine core can participate in cyclization reactions to form more complex fused ring systems

Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dimethyl sulfoxide, and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific reagents and conditions used .

科学研究应用

Cancer Therapeutics

The compound has shown promise in cancer treatment due to its ability to inhibit specific kinases involved in cell proliferation and survival.

Key Findings:

  • In vitro studies have demonstrated significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer). For instance, related compounds exhibited IC50 values as low as 0.39 µM against HCT116 cells .
Compound Cell Line IC50 (µM)
Example 1MCF70.46
Example 2HCT1160.39
Example 3A54926

Anti-inflammatory Properties

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives can function as anti-inflammatory agents. The compound's structural features may enhance its efficacy in reducing inflammation.

Case Study:
A study reported that derivatives similar to this compound exhibited lower ulcerogenic activities compared to traditional anti-inflammatory drugs like Diclofenac®, highlighting their potential for safer therapeutic use .

Antimicrobial Activity

The structural characteristics suggest potential antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi. Similar compounds have shown effectiveness in inhibiting microbial growth, which warrants further investigation into their clinical applications.

Inhibition of Cyclin-dependent Kinases

A detailed investigation into the inhibition of CDK2 by pyrazolo[3,4-d]pyrimidine derivatives revealed that specific modifications could enhance inhibitory potency. This study emphasizes the importance of structural optimization for developing effective cancer therapeutics .

Anticancer Efficacy

Another study highlighted that a related pyrazolopyrimidine derivative significantly inhibited growth across multiple cancer cell lines while inducing apoptosis, reinforcing the compound's potential as an anticancer agent .

作用机制

The mechanism of action of 1-(3-chlorophenyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves the inhibition of specific protein kinases, such as epidermal growth factor receptor (EGFR) tyrosine kinase. By binding to the active site of these kinases, the compound prevents their catalytic activity, leading to the inhibition of downstream signaling pathways that promote cell proliferation and survival. This results in the induction of apoptosis (programmed cell death) in cancer cells .

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Substituent Analysis and Molecular Properties

The pyrazolo[3,4-d]pyrimidine scaffold is versatile, with modifications at positions 1, 3, 4, and 6 significantly altering activity. Key analogs and their substituents are compared below:

Compound Name Substituents (Position 1 and N4) Molecular Weight Key Features
Target Compound 1-(3-chlorophenyl), N-cyclohexyl ~370 (estimated) Cyclohexyl group enhances lipophilicity; 3-chlorophenyl may improve target binding.
2d (SI388) 1-(2-chloro-2-phenylethyl), N-(3-chlorophenyl) 430.3 Src kinase inhibitor (65% yield); chloro and thioether groups enhance potency.
OSI-027 (R39) Complex bicyclic substituents N/A mTORC1/2 inhibitor (IC50: 22 nM mTORC1, 65 nM mTORC2); high selectivity over PI3K.
NA-PP1 1-(tert-butyl), 3-(naphthalenyl) N/A PfCDPK1 inhibitor; bulky tert-butyl group confers kinase selectivity.
17g 1-(azetidinylmethyl), 3-(6-ethoxynaphthalenyl) N/A PfCDPK4 inhibitor; ether-linked naphthalene improves solubility.
1-(3-Chlorophenyl)-N-morpholinopropyl N-(3-(morpholin-4-yl)propyl) N/A Morpholine enhances solubility; potential CNS penetration due to polarity.
Key Observations:
  • Cyclohexyl vs. Bulky Groups: The cyclohexyl group in the target compound is less polar than morpholinopropyl but less sterically hindered than tert-butyl (NA-PP1) . This balance may optimize membrane permeability and target engagement.
  • Chlorophenyl Derivatives : Compounds with 3-chlorophenyl substituents (e.g., 2d ) show strong kinase inhibition, suggesting this group enhances binding to hydrophobic pockets in kinases.
  • Thioether Modifications : 6-(isopropylthio) in 2d improves potency, likely through hydrophobic interactions or redox modulation .
Kinase Inhibition:
  • Src Kinase : 2d (SI388) inhibits Src kinase with submicromolar activity, attributed to its chloro and thioether groups .
  • mTOR Pathway : OSI-027 demonstrates dual mTORC1/2 inhibition, critical for overcoming resistance in cancer models.
  • Parasitic Kinases : NA-PP1 and 17g target Plasmodium kinases (PfCDPK1/4), highlighting the scaffold’s adaptability to diverse targets.
Toxicity and ADME:
  • Compounds with morpholinopropyl groups show improved solubility but may face metabolic instability due to oxidation.
  • Thioether-containing analogs (e.g., 2d) require evaluation for hERG inhibition and mutagenicity, as seen in similar pyrazolo[3,4-d]pyrimidines .

生物活性

1-(3-chlorophenyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a notable compound within the pyrazolo[3,4-d]pyrimidine family, primarily recognized for its potential as a kinase inhibitor. This compound has attracted significant attention in medicinal chemistry due to its implications in cancer therapy and other diseases characterized by kinase dysregulation.

Chemical Structure and Properties

  • Molecular Formula : C17_{17}H18_{18}ClN5_5
  • Molecular Weight : 327.8 g/mol
  • CAS Number : 890942-90-2

The presence of the 3-chlorophenyl group is believed to enhance the biological activity of this compound, making it a promising candidate for further research.

The primary mechanism of action for this compound involves the inhibition of specific kinases. It has been shown to bind competitively to the active sites of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. By inhibiting these kinases, the compound can induce apoptosis in cancer cells, highlighting its potential utility in oncology .

Biological Activity and Inhibition Studies

Recent studies have demonstrated that this compound exhibits significant inhibitory activity against several critical kinases, including Src and Bcr-Abl. The potency of inhibition is often quantified using Ki values, which indicate the concentration required to achieve half-maximal inhibition. For example, enzymatic assays have shown that varying concentrations of the compound lead to substantial inhibition rates, underscoring its effectiveness as a therapeutic agent.

Table 1: Inhibition Profiles of this compound

Kinase TargetInhibition (%)Ki (nM)
Src85%50
Bcr-Abl78%70
CDK265%120

Case Studies

Several case studies have explored the efficacy of this compound in vivo and in vitro:

  • Xenograft Mouse Models : In studies involving xenograft models of osteosarcoma, treatment with this compound resulted in a notable reduction in tumor volume by over 50%, demonstrating its potential as an anti-cancer agent .
  • Cell Line Studies : Various cancer cell lines have been tested for cytotoxicity. For instance, in MCF7 breast cancer cells, IC50_{50} values were reported at approximately 0.9 µM, indicating strong antiproliferative effects .

Structure-Activity Relationship (SAR)

The unique structural features of this compound enhance its biological activity compared to other derivatives within the same class. The specific substitution pattern not only improves kinase inhibitory properties but also increases selectivity towards particular cancer types.

Table 2: Comparison of Pyrazolo[3,4-d]pyrimidine Derivatives

Compound NameStructural FeaturesBiological Activity
Pyrazolo[3,4-d]pyrimidineVaries by substituentsGeneral kinase inhibition
This compoundSpecific substitution patternHigh potency against Src/Bcr-Abl
Other derivatives (e.g., N-methyl derivatives)Different substitutionsVarying selectivity and potency

常见问题

Q. Key Considerations :

  • Solvent choice (e.g., dry acetonitrile for alkylation, DMF for coupling) .
  • Yields range from 29% to 88% depending on purification methods (e.g., recrystallization vs. column chromatography) .

How can researchers characterize the structural and purity parameters of this compound?

Q. Basic

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirms substitution patterns (e.g., cyclohexyl NH at δ 5.2–5.5 ppm, aromatic protons at δ 7.2–7.8 ppm) .
    • IR : Identifies NH stretching (3300–3460 cm⁻¹) and C-Cl bonds (750–800 cm⁻¹) .
  • Elemental Analysis : Validates C, H, N composition (e.g., C 54.93%, H 3.23%, N 25.62% for analogs) .
  • HPLC : Purity >95% confirmed via reverse-phase chromatography .

What methodologies are employed to assess the kinase inhibitory activity of pyrazolo[3,4-d]pyrimidin-4-amine derivatives?

Q. Advanced

  • In Vitro Kinase Assays :
    • IC₅₀ Determination : Uses recombinant kinases (e.g., Src, Abl) with ATP-competitive assays. Example: PP1 analogs show IC₅₀ values of 0.6–22 µM against Src-family kinases .
    • Selectivity Profiling : Kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify off-target effects .
  • Cellular Assays :
    • Proliferation Inhibition : TNBC cell lines (MDA-MB-231) treated with analogs (IC₅₀ ~0.1–10 µM) .

How can PROTAC technology be applied to target Bruton’s tyrosine kinase (BTK) using this compound as a warhead?

Q. Advanced

  • PROTAC Design :
    • Warhead Selection : The pyrazolo[3,4-d]pyrimidin-4-amine scaffold serves as the BTK-binding moiety .
    • Linker Optimization : Ethylene glycol or alkyl chains (e.g., 4-iodobutoxy) balance solubility and degradation efficiency .
    • E3 Ligand Conjugation : CRBN or VHL ligands (e.g., pomalidomide derivatives) enable ternary complex formation .
  • Evaluation : DC₅₀ (degradation concentration) and Dmax (maximum degradation) in BTK-expressing cells .

What strategies are used to optimize the pharmacokinetic properties and reduce toxicity in pyrazolo[3,4-d]pyrimidin-4-amine-based inhibitors?

Q. Advanced

  • Structural Modifications :
    • Cyclohexyl Group : Enhances metabolic stability by reducing CYP450 oxidation .
    • PEGylation : Improves solubility (e.g., tert-butyl ester linkers in PROTACs) .
  • Toxicity Mitigation :
    • SAR Studies : Replacing 3-chlorophenyl with 4-fluorophenyl reduces hepatotoxicity .
    • In Vivo Profiling : Rodent models assess maximum tolerated dose (MTD) and organ-specific toxicity .

How do structural modifications at the cyclohexyl and 3-chlorophenyl positions affect the compound’s biological activity?

Q. Advanced

  • Cyclohexyl :

    • Hydrophobicity : Increases membrane permeability (logP ~3.5 vs. 2.8 for piperidyl analogs) .
    • Conformational Rigidity : trans-4-Hydroxycyclohexyl improves kinase binding (e.g., Src IC₅₀ from 1 µM to 0.003 µM) .
  • 3-Chlorophenyl :

    • Electron-Withdrawing Effect : Enhances π-stacking with kinase hydrophobic pockets (KDR IC₅₀ = 0.032 µM) .
  • SAR Data Table :

    SubstituentSrc IC₅₀ (µM)Solubility (µg/mL)
    3-Chlorophenyl0.612
    4-Fluorophenyl1.225
    trans-4-Hydroxycyclohexyl0.0038

What analytical techniques are critical for confirming the identity and purity of intermediates during synthesis?

Q. Basic

  • LC-MS : Tracks reaction progress (e.g., m/z 303.32 for [M+H]⁺) .
  • TLC : Monitors alkylation/amination steps (silica gel, ethyl acetate/hexane) .
  • Melting Point : Verifies crystallinity (e.g., 262–285°C for pyrazolo[3,4-d]pyrimidines) .

What in vivo models have been used to evaluate the efficacy of this compound in disease contexts?

Q. Advanced

  • Cancer :
    • TNBC Xenografts : MDA-MB-231 tumors in mice show ~60% volume reduction at 10 mg/kg (oral, daily) .
  • Neurological Disorders :
    • Cortical Spreading Depression (CSD) : Rat models demonstrate SFK inhibition (PP2 analogs) reduces CSD frequency .
  • Pharmacokinetics :
    • t₁/₂ and AUC : Cyclohexyl derivatives exhibit t₁/₂ >6 hrs and AUC₀–24 >500 ng·hr/mL in rodents .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。